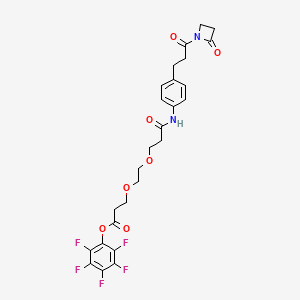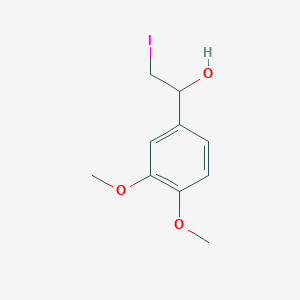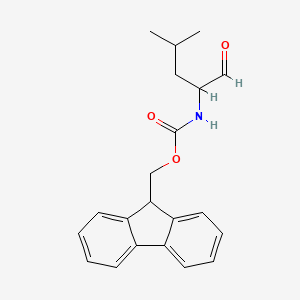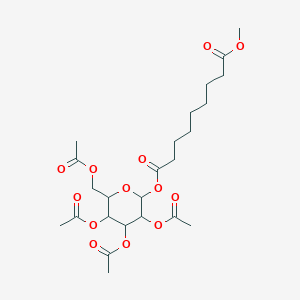
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a highly potent carbohydrate intermediate. It holds immense significance in the realm of biomedicine, particularly in the synthesis of drugs that combat glycosylation-related ailments such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside typically involves the esterification of octanoic acid with 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of methanol as a solvent and a catalyst to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the isolation of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is extensively used in scientific research due to its versatility and potency. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to glycosylation processes and enzyme-substrate interactions.
Medicine: Integral in the development of therapeutic agents for glycosylation-related diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves its role as a substrate in glycosylation reactions. It interacts with specific enzymes, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which are essential for various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Methyl 8-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)octanoate
Uniqueness
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside stands out due to its specific structure, which allows it to be a highly effective intermediate in the synthesis of therapeutic agents. Its unique combination of functional groups provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C24H36O13 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
1-O-methyl 9-O-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate |
InChI |
InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3 |
InChI-Schlüssel |
OEKGNKBFJPVGPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




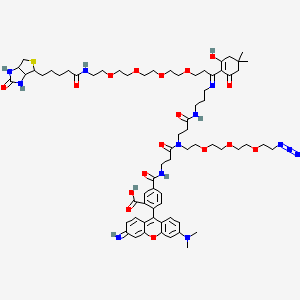
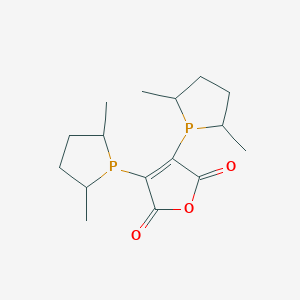
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
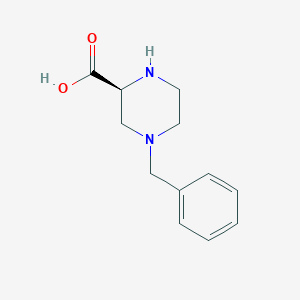

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
